molecular formula C6H10O3 B2656402 (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid CAS No. 2377005-25-7

(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid

Katalognummer: B2656402
CAS-Nummer: 2377005-25-7
Molekulargewicht: 130.14 g/mol
InChI-Schlüssel: MEXFQILMFUCKDT-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-(Methoxymethyl)cyclopropanecarboxylic acid is a cyclopropane derivative with a methoxymethyl group attached to the second carbon and a carboxylic acid group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a methoxymethyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or aldehydes.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-(Methoxymethyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

    Cyclopropanecarboxylic acid: Lacks the methoxymethyl group, making it less versatile in chemical reactions.

    (1S,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    (1S,2S)-2-(Ethoxymethyl)cyclopropanecarboxylic acid: Contains an ethoxymethyl group, which can affect its solubility and reactivity compared to the methoxymethyl derivative.

Uniqueness: The presence of the methoxymethyl group in (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid provides unique reactivity and interactions that are not observed in its analogs. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

2377005-25-7

Molekularformel

C6H10O3

Molekulargewicht

130.14 g/mol

IUPAC-Name

(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1

InChI-Schlüssel

MEXFQILMFUCKDT-UHNVWZDZSA-N

SMILES

COCC1CC1C(=O)O

Isomerische SMILES

COC[C@H]1C[C@@H]1C(=O)O

Kanonische SMILES

COCC1CC1C(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.